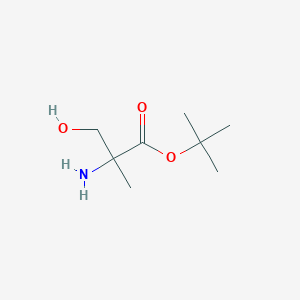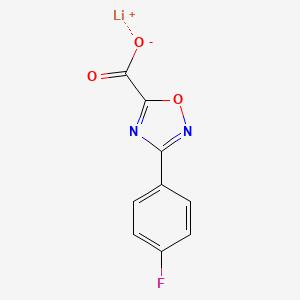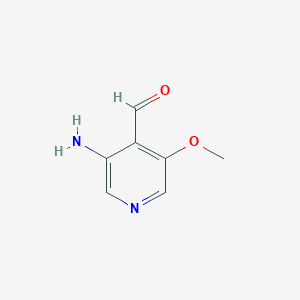
3-Amino-5-methoxyisonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of an amino group at the third position, a methoxy group at the fifth position, and an aldehyde group at the fourth position on the isonicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 5-methoxyisonicotinic acid, the compound undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Formylation: Finally, the amino group is converted to an aldehyde group through formylation using reagents like formic acid and acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
3-Amino-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Amino-5-methoxyisonicotinic acid.
Reduction: 3-Amino-5-methoxyisonicotinalcohol.
Substitution: Various amides and sulfonamides depending on the substituents used.
科学研究应用
3-Amino-5-methoxyisonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-5-methoxyisonicotinaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by forming Schiff bases with amino groups in the active site, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Metabolic Pathways: The compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites.
相似化合物的比较
Similar Compounds
3-Amino-5-methoxyisonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Amino-5-methoxyisonicotinalcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-Amino-5-methoxyisonicotinonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
3-Amino-5-methoxyisonicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the isonicotinic acid ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-amino-5-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKDEWLXNHYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
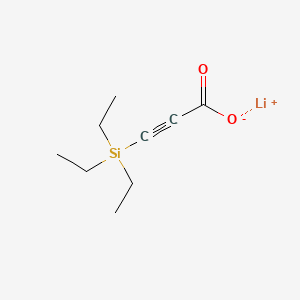
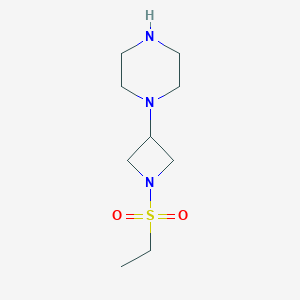
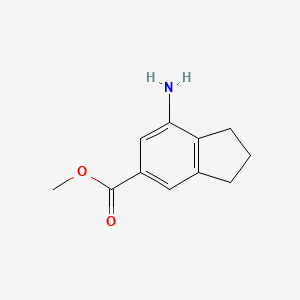
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
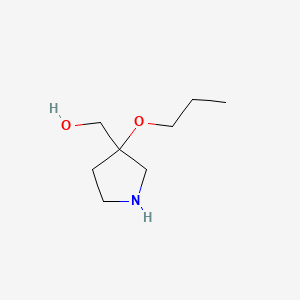
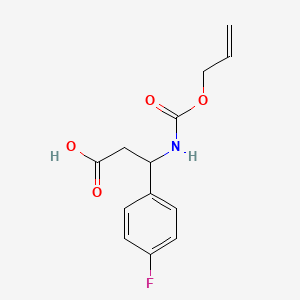
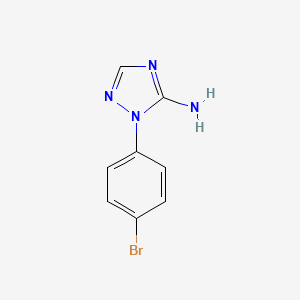

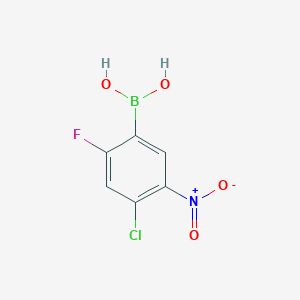

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
